1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC16305773
Molecular Formula: C27H22N2O5S
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N2O5S |
|---|---|
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C27H22N2O5S/c1-3-12-33-18-8-5-7-17(15-18)23-22(24(30)20-9-6-13-34-20)25(31)26(32)29(23)27-28-19-11-10-16(4-2)14-21(19)35-27/h3,5-11,13-15,23,31H,1,4,12H2,2H3 |
| Standard InChI Key | ILYSRJBLCJGTFH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OCC=C |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: CHNOS
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Molecular Weight: Approximately 512 g/mol
Functional Groups
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Benzothiazole: Known for its biological activity, including antimicrobial and anti-inflammatory properties.
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Furan: Often found in natural products and used in pharmaceutical synthesis due to its stability and reactivity.
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Propenyl Ether: Contributes to the compound's lipophilicity and potential bioavailability.
Synthesis Approach
The synthesis of such a compound would likely involve multiple steps, including:
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Formation of the Benzothiazole Core: This could involve the reaction of an ethyl-substituted aniline with a sulfur source.
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Introduction of the Furan Moiety: Typically achieved through a carbonylation reaction.
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Attachment of the Propenyl Ether Group: Might involve a Williamson ether synthesis.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): H and C NMR for structural confirmation.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): For identifying functional groups.
Potential Biological Targets
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Enzyme Inhibition: Compounds with similar structures have shown activity against enzymes like 5-lipoxygenase.
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Antimicrobial Activity: The benzothiazole ring is known for its antimicrobial properties.
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of the types of data that might be relevant for similar compounds:
| Property | Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | Approximately 512 g/mol |
| Boiling Point | Predicted to be high |
| Density | Around 1.2-1.3 g/cm |
| Synthesis Steps | Multi-step involving benzothiazole formation, furan introduction, and etherification |
| Characterization Techniques | NMR, MS, IR |
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